Cas no 66400-13-3 (6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE)

6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features chloro, ethyl, and methyl functional groups, which contribute to its reactivity and versatility as an intermediate in synthetic chemistry. The compound's stability and well-defined molecular framework make it suitable for further derivatization, particularly in the development of bioactive molecules. Its chlorine substituent enhances electrophilic properties, facilitating nucleophilic substitution reactions. The ethyl and methyl groups provide steric and electronic modulation, influencing solubility and binding interactions. This compound is primarily utilized in controlled laboratory settings for specialized organic synthesis.
6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE structure
66400-13-3 structure
Product Name:6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE
CAS No:66400-13-3
MF:C7H9ClN2O2
MW:188.611560583115
CID:890409
PubChem ID:816934
Update Time:2025-06-08

6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE
    • 4-Chlor-3-ethyl-1-methyluracil
    • 6-Chlor-1-aethyl-2-methyl-5-trifluormethylbenzimidazol
    • 6-Chlor-2-methyl-5-trifluormethyl-1-ethyl-benzimidazol
    • 6-chloro-1-ethyl-2-methyl-5-trifluoromethyl-1H-benzoimidazole
    • 6-chloro-1-ethyl-2-methyl-5-trifluoromethylbenzimidazole
    • 6-chloro-1-ethyl-3-methyl-1H-pyrimidine-2,4-dione
    • AB-323/25048123
    • SCHEMBL221044
    • ITEBXHYGZUWSIH-UHFFFAOYSA-N
    • starbld0013773
    • EN300-1223175
    • 66400-13-3
    • 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1h, 3h)-dione
    • AKOS006275996
    • F2147-5304
    • 6-chloro-1-ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione
    • Inchi: 1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3
    • InChI Key: ITEBXHYGZUWSIH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(N(C)C(N1CC)=O)=O

Computed Properties

  • Exact Mass: 188.03500
  • Monoisotopic Mass: 188.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • PSA: 44.00000
  • LogP: 0.22030

6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE Pricemore >>

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Additional information on 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE

Introduction to 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE (CAS No. 66400-13-3)

6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE, with the chemical identifier CAS No. 66400-13-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound belongs to the pyrimidine family, a class of molecules widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of this compound, particularly the presence of a chloro substituent, an ethyl group, and a methylene-dione moiety, contribute to its unique reactivity and potential applications.

The synthesis and functionalization of 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE have been extensively studied due to its potential as a building block in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The compound’s versatility allows for further derivatization, enabling chemists to tailor its properties for specific biological targets.

In the context of pharmaceutical research, 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE has garnered attention for its potential role in the development of inhibitors targeting various enzymes and receptors. For instance, studies have explored its utility in creating compounds that modulate kinases and other signaling proteins involved in cancer progression. The chloro group on the pyrimidine ring enhances electrophilicity, making it a suitable scaffold for nucleophilic substitution reactions that can introduce additional functional groups for enhanced biological activity.

Recent research has highlighted the compound’s significance in the synthesis of antiviral agents. The pyrimidine core is a common motif in nucleoside analogs, which are known for their efficacy against viral infections. By modifying the substituents on 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE, researchers have been able to develop derivatives with improved pharmacokinetic properties and increased potency against pathogens such as HIV and hepatitis B. These findings underscore the compound’s potential as a lead molecule in drug discovery efforts.

The agrochemical sector has also benefited from the study of 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE. Its structural framework is conducive to designing compounds that exhibit herbicidal or pesticidal activity. Researchers have leveraged its reactivity to create novel agrochemicals that offer effective weed control while maintaining environmental safety. The ability to fine-tune the biological activity through structural modifications makes this compound a valuable asset in sustainable agriculture.

The chemical properties of 6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE also make it an interesting candidate for material science applications. Its heterocyclic structure can contribute to the development of new polymers or coordination complexes with unique electronic properties. These materials could find applications in organic electronics, catalysis, or as sensors for detecting environmental pollutants.

In conclusion,6-CHLORO-1-ETHYL-3-METHYLPYRIMIDINE -2 ,4 ( 1 H , 3 H ) -DIONE ( CAS No . 66400 -13 - 3 ) represents a multifaceted compound with broad utility across multiple scientific disciplines . Its structural versatility , coupled with recent advances in synthetic chemistry , positions it as a key intermediate in pharmaceutical and agrochemical innovation . As research continues to uncover new applications , this compound is poised to play an increasingly important role in addressing global challenges in medicine and agriculture .

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